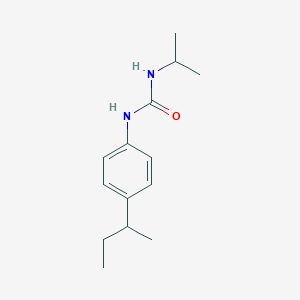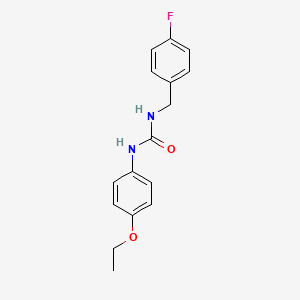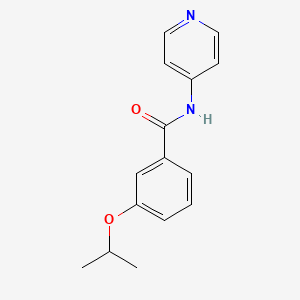
N-(4-sec-butylphenyl)-N'-isopropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-sec-butylphenyl)-N'-isopropylurea, commonly known as BUPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BUPI is a urea derivative that is widely used in research laboratories for its ability to selectively inhibit the growth of cancer cells. In
作用機序
The mechanism of action of BUPI involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, cell motility, and intracellular transport. By inhibiting tubulin polymerization, BUPI disrupts these cellular processes, leading to the selective cytotoxicity of cancer cells.
Biochemical and Physiological Effects:
BUPI has been shown to have minimal toxicity towards normal cells, making it an attractive candidate for cancer therapy. However, studies have also shown that BUPI can induce cell cycle arrest and apoptosis in normal cells at high concentrations. Therefore, the dosage of BUPI needs to be carefully controlled to avoid any adverse effects on normal cells.
実験室実験の利点と制限
One of the significant advantages of BUPI is its high selectivity towards cancer cells. This property makes it suitable for various research applications, including cancer cell culture studies and in vivo animal experiments. However, BUPI has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings. Therefore, researchers need to carefully consider the experimental conditions when using BUPI.
将来の方向性
There are several future directions for the research of BUPI. One potential application of BUPI is in combination therapy with other anticancer agents. Studies have shown that BUPI can enhance the efficacy of other anticancer agents, making it a promising candidate for combination therapy. Another future direction is the development of BUPI analogs with improved solubility and stability, which can enhance its efficacy in various experimental settings. Finally, the potential use of BUPI in other diseases, such as neurodegenerative diseases, should also be explored.
Conclusion:
In conclusion, N-(4-sec-butylphenyl)-N'-isopropylurea is a promising compound with potential applications in cancer therapy. Its high selectivity towards cancer cells, combined with its ability to induce apoptosis, makes it an attractive candidate for further research. However, its limitations in terms of solubility and stability need to be addressed to enhance its efficacy in experimental settings. The future directions for BUPI research include combination therapy, development of analogs, and exploration of its potential use in other diseases. BUPI is a compound with significant potential, and its further research can lead to the development of novel therapies for various diseases.
合成法
The synthesis of BUPI involves the reaction of 4-sec-butylphenyl isocyanate with isopropylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is purified using column chromatography. The yield of BUPI obtained through this method is high, and the purity is also excellent, making it suitable for various research applications.
科学的研究の応用
BUPI has been extensively used in scientific research for its potential applications in cancer treatment. Studies have shown that BUPI exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for cancer therapy. BUPI has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the elimination of cancer cells.
特性
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-11(4)12-6-8-13(9-7-12)16-14(17)15-10(2)3/h6-11H,5H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPBFNJLQUWFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-hydroxy-5-[6-(4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylthiophene-3-carboxylate](/img/structure/B5369832.png)
![ethyl 2-benzylidene-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369846.png)
![methyl 4-[5-({ethyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5369853.png)
![3-(benzylthio)-6-(2-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369861.png)
![3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5369862.png)
![5-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5369869.png)

![ethyl (2-chloro-6-ethoxy-4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5369878.png)
![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5369879.png)
![6-(6-bromo-1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369893.png)

![1-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5369921.png)
![3-(allylthio)-6-[2-(benzyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369925.png)
![N'-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-N,N-dimethylsulfamide](/img/structure/B5369932.png)